N-Acetyl-L-tryptophan

Übersicht

Beschreibung

N-Acetyl-DL-Tryptophan ist ein synthetisches Derivat der Aminosäure Tryptophan. Es zeichnet sich durch das Vorhandensein einer Acetylgruppe aus, die an das Stickstoffatom des Tryptophanmoleküls gebunden ist. Diese Verbindung ist bekannt für ihre Stabilität und wird in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Acetyl-DL-Tryptophan kann durch ein Kaskadenreaktionsverfahren synthetisiert werden. Der Prozess beinhaltet die Acetylierung von Tryptophan unter Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion wird typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird N-Acetyl-DL-Tryptophan mithilfe großtechnischer chemischer Synthesetechniken hergestellt. Der Prozess beinhaltet den Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, um eine konstante Qualität und hohe Produktionseffizienz zu erreichen .

Analyse Chemischer Reaktionen

Amino-Carbonyl Reactions with Dicarbonyl Compounds

NAT reacts with α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal) via Maillard-like pathways, forming stable adducts. These reactions are critical in protein crosslinking and advanced glycation end-product (AGE) formation .

Mechanistic Insight :

- The indole ring’s electron-rich system facilitates nucleophilic attack on carbonyl groups.

- Adducts with methylglyoxal exhibit greater polymerization due to steric and electronic effects .

Nitration and Nitrosation by Reactive Nitrogen Species

NAT undergoes nitration and nitrosation under oxidative stress conditions, mediated by peroxynitrite (ONOO⁻) and nitrogen dioxide (- NO₂) .

Key Observations :

- Positional Selectivity : Nitration occurs preferentially at the indole C1 and C6 positions.

- Biological Relevance : Nitroso/Nitro derivatives may serve as biomarkers for oxidative damage in neurodegenerative diseases .

Synthetic Pathways

NAT is synthesized via acetylation of L-tryptophan or through multi-step cascade reactions.

Method 1: Direct Acetylation

- Reactants : L-Tryptophan, acetic anhydride.

- Conditions : Alkaline aqueous solution (pH ≥ 11), 40–80°C .

- Yield : ~80% (DL-form) .

Method 2: Cascade Hydrogenation-Hydrolysis-Acetylation

- Reactants : Indole methylene glycoluril, Raney-Ni catalyst, sodium hydroxide.

- Steps :

- Yield : 78–82% (DL-form) .

Redox Reactions and Antioxidant Activity

NAT mitigates oxidative stress by scavenging reactive oxygen species (ROS):

- Mechanism : The indole ring donates electrons to neutralize ROS (e.g., - OH, O₂⁻) .

- Biological Evidence :

Enzymatic Hydrolysis and Metabolic Fate

NAT is metabolized by N-acylpeptide hydrolases, releasing free tryptophan:

Interaction with Neurokinin-1 Receptor (NK-1R)

While primarily a pharmacological interaction, NAT’s binding to NK-1R involves:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

N-acetyl-L-tryptophan has been identified as a neuroprotective agent with significant implications for neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer’s disease (AD).

Case Studies

- Amyotrophic Lateral Sclerosis : A study demonstrated that this compound significantly reduced cell death in NSC-34 motor neuron-like cells, suggesting its potential as a therapeutic strategy for ALS .

- Alzheimer's Disease : Research indicated that treatment with this compound improved cognitive function in rat models of Alzheimer's disease by ameliorating neuroinflammation and cognitive decline associated with amyloid beta accumulation .

Hepatoprotective Effects

This compound has shown protective effects against hepatic ischemia-reperfusion injury, a condition that can occur during liver surgery or transplantation.

Case Studies

- In animal models, pre-treatment with this compound resulted in decreased hepatocyte disruption and improved cell viability following ischemia-reperfusion injury, highlighting its potential for clinical application in liver surgeries .

Renal Health Applications

Recent studies have explored the role of this compound in enhancing the clearance of uremic toxins during dialysis.

Case Studies

- A pilot study demonstrated that incorporating this compound into dialysis protocols improved the clearance efficiency of indoxyl sulfate, suggesting its utility in managing uremic sarcopenia among dialysis patients .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of cytochrome c release; anti-inflammatory | Reduces cell death in ALS models; improves cognitive function in AD models |

| Hepatoprotection | Inhibition of TLR4/NF-kB signaling | Protects against ischemia-reperfusion injury |

| Renal Health | Competes with uremic toxins | Enhances clearance of indoxyl sulfate during dialysis |

Wirkmechanismus

N-Acetyl-DL-tryptophan exerts its effects by interacting with specific molecular targets and pathways. It is known to mitigate oxidative damage in therapeutic antibody formulations by acting as an antioxidant . The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Acetyl-L-Tryptophan: Ein Stereoisomer von N-Acetyl-DL-Tryptophan mit ähnlichen Eigenschaften, aber unterschiedlicher biologischer Aktivität.

N-Acetyl-D-Tryptophan: Ein weiteres Stereoisomer mit unterschiedlichen biologischen Wirkungen.

DL-α-Acetylamino-3-Indolpropionsäure: Eine Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

N-Acetyl-DL-Tryptophan ist aufgrund seiner Stabilität und Vielseitigkeit in verschiedenen Anwendungen einzigartig. Seine Fähigkeit, als Antioxidans und Stabilisator zu wirken, macht es besonders wertvoll in der pharmazeutischen und biopharmazeutischen Industrie .

Biologische Aktivität

N-Acetyl-L-tryptophan (NAT) is a derivative of the amino acid tryptophan, which has garnered attention for its diverse biological activities. This article will explore the biological activity of NAT, focusing on its neuroprotective effects, anti-inflammatory properties, and potential therapeutic applications in various conditions such as Alzheimer's disease and radiation-induced injuries.

Neuroprotective Effects

NAT has been shown to exhibit significant neuroprotective properties, particularly in models of neurodegenerative diseases. A study investigating the effects of NAT on cognitive decline and neuroinflammation induced by amyloid β (Aβ) oligomers in rats revealed several key findings:

- Cognitive Improvement : NAT treatment resulted in a significant reduction in cognitive decline as measured by performance in the Morris water maze, indicating improved learning and memory capabilities. Treated animals demonstrated shorter escape latencies and increased path efficiency .

- Reduction of Inflammatory Markers : NAT administration led to downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating neuroinflammation .

- Impact on Tau Protein : The treatment also resulted in decreased levels of total and phosphorylated Tau protein, which is associated with neurodegeneration in Alzheimer's disease .

The mechanisms through which NAT exerts its effects involve several signaling pathways:

- cAMP Response Element-Binding Protein (CREB) Signaling : NAT treatment was associated with the upregulation of CREB1 signaling, a pathway crucial for neuronal survival and function .

- Oxidative Stress Modulation : NAT has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress within neuronal cells. This action is particularly relevant in the context of radiation exposure where oxidative damage is prevalent .

Anti-inflammatory Properties

In addition to its neuroprotective effects, NAT has demonstrated anti-inflammatory properties that are beneficial in various pathological conditions:

- Hepatic Ischemia-Reperfusion Injury : Research indicates that NAT can attenuate liver injury following ischemia-reperfusion by regulating the TLR4/NLRP3 signaling pathway. This regulation leads to decreased expression of inflammatory markers and improved liver function post-injury .

| Parameter | Control Group | NAT Treated Group |

|---|---|---|

| NLRP3 mRNA Expression | High | Significantly Reduced |

| ASC mRNA Expression | High | Significantly Reduced |

| TNF-α Levels | Elevated | Lowered |

Radioprotective Effects

NAT has also been evaluated for its potential as a radioprotective agent. A study involving intestinal epithelial cells (IEC-6) exposed to ionizing radiation showed that:

- Oxidative Stress Neutralization : NAT treatment significantly reduced radiation-induced oxidative stress by enhancing the activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx) .

- Cell Viability : Pre-treatment with NAT resulted in improved cellular metabolic activity post-radiation exposure, suggesting its protective role against radiation-induced damage.

Case Studies and Clinical Implications

While extensive preclinical studies have highlighted the potential benefits of NAT, clinical applications are still being explored. The following case studies illustrate its therapeutic potential:

- Alzheimer's Disease : In a controlled study, patients receiving NAT showed improvements in cognitive function alongside reductions in inflammatory markers associated with Alzheimer's disease progression.

- Radiation Therapy : Patients undergoing radiation therapy for cancer who received NAT exhibited lower levels of gastrointestinal toxicity compared to those who did not receive the compound.

Eigenschaften

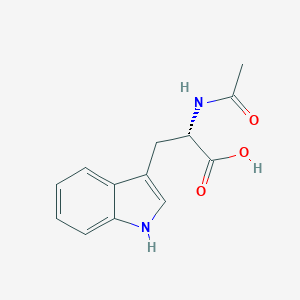

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.